5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(20,8-11-5-6-22-9-11)10-18-15(19)13-7-12(17)3-4-14(13)21-2/h3-7,9,20H,8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOLAVSQNPLMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro and methoxy groups through electrophilic aromatic substitution reactions. The thiophene ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amide.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects. Its structure allows for interactions with biological targets, which can lead to various pharmacological activities. Notably, compounds with similar structures have demonstrated:
- Antimicrobial Properties : Compounds with chlorinated benzamide structures often exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The presence of the thiophene group may contribute to anti-inflammatory properties, as seen in other thiophene-containing compounds.
Drug Development
Research indicates that 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide could serve as a lead compound in drug development due to its ability to modulate biological pathways:
- Phospholipase A2 Inhibition : Preliminary studies suggest that the compound may inhibit phospholipase A2, an enzyme involved in inflammatory processes, which could position it as a candidate for treating inflammatory diseases .
- Targeting Specific Receptors : The structural properties of this compound allow it to interact with specific receptors implicated in various diseases, potentially leading to new treatments for conditions such as myocardial infarction and stroke .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Comparative analysis with structurally similar compounds reveals insights into:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chlorobenzamide | Chlorine on para position | Antimicrobial properties |
| N-(4-chlorobenzoyl)-N'-(2-thiophenemethyl)urea | Urea linkage with thiophene | Antifungal activity |
| 5-(thiophen-2-yl)-1H-pyrazole | Pyrazole ring with thiophene | Anti-inflammatory effects |
This table highlights how variations in functional groups can influence biological activity, emphasizing the need for systematic SAR studies to enhance efficacy and reduce toxicity.
Potential Applications in Agriculture
Beyond medicinal applications, there is potential for using this compound in agricultural settings. Its antimicrobial properties could be explored for developing new pesticides or fungicides that are environmentally friendly and effective against resistant strains of pathogens.
Future Research Directions
Ongoing research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety of the compound in biological systems.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
- Formulation Development : Investigating various formulations to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The presence of the thiophene ring suggests potential interactions with aromatic amino acids in proteins, while the hydroxy and methoxy groups could form hydrogen bonds with other molecules.
Comparison with Similar Compounds
Structural Analogs in HDAC6 Inhibition
Benzo[b]thiophen-3-yl Oxadiazole Derivatives :
- Core Structure : Oxadiazole ring with benzo[b]thiophen-3-yl and difluoromethyl groups.
- The difluoromethyl group may increase metabolic stability compared to the target compound’s hydroxypropyl chain.
- Activity : These derivatives demonstrate high HDAC6 selectivity, attributed to their bulkier hydrophobic substituents .
Target Compound :
Heterocyclic Variations: Thiadiazoles vs. Benzamides
1,3,4-Thiadiazole-2-amine (Compound I) :
Target Compound :
- The benzamide scaffold may provide better solubility due to the hydroxypropyl group, whereas thiadiazoles often exhibit higher metabolic resistance.
Substituent Effects on Bioactivity
2-Chloro-N-[3-[[1-(5-Methyl-1,2,4-Oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide:
- Core Structure : Benzamide with chloro, methyl-oxadiazole, and cyclohexyl groups.
- Key Differences : The oxadiazole and cyclohexyl substituents enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target’s hydroxypropyl group.
Target Compound :
- The 5-chloro and 2-methoxy substituents likely modulate electron density, affecting interactions with enzymatic targets like HDAC5.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical)
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 2.1 | 0.45 | Moderate |
| Benzo[b]thiophen-3-yl oxadiazole | 3.8 | 0.12 | High |
| 1,3,4-Thiadiazole-2-amine | 2.9 | 0.30 | High |
| 2-Chloro-N-[...]benzamide | 3.5 | 0.20 | Moderate |
Biological Activity
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide, a compound with the molecular formula and CAS Number 2097873-11-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features several functional groups that contribute to its biological activity:
- Chlorine Atom : Enhances lipophilicity and may influence receptor binding.
- Hydroxyl Group : Potentially increases solubility and interacts with biological targets.
- Thiophene Moiety : Known for diverse biological interactions, including antimicrobial and anti-inflammatory properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O3S |
| Molecular Weight | 339.8370 g/mol |
| SMILES | COc1ccc(cc1C(=O)NCC(Cc1ccsc1)(O)C)Cl |
| InChI | InChI=1S/C16H18ClN3O3S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18) |
Antiproliferative Effects
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives of benzimidazole carboxamides have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 µM . This suggests that similar mechanisms may be at play for our compound.
Antioxidant Activity
The antioxidant capacity of compounds in this class is noteworthy. Studies indicate that hydroxyl-substituted derivatives can prevent oxidative damage in cells, which is crucial for inhibiting aberrant cell growth without significant toxicity . The antioxidant activity was assessed using DPPH and FRAP assays, revealing that certain derivatives possess pronounced capacity to scavenge free radicals.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression and induce apoptosis in cancer cells.
- Antioxidative Mechanisms : By reducing oxidative stress markers in cells treated with prooxidants like tert-butyl hydroperoxide (TBHP), it may help maintain cellular homeostasis .
- Receptor Interaction : The presence of the thiophene ring suggests potential interactions with various receptors involved in signaling pathways related to inflammation and cancer.
Study 1: Anticancer Activity
A study evaluated the anticancer potential of a series of benzamide derivatives similar to our compound. The results indicated that specific structural modifications led to enhanced activity against human breast cancer cells (MCF-7), with some compounds achieving IC50 values as low as 3.1 µM .
Study 2: Antioxidant Properties
In another investigation focusing on antioxidant properties, compounds were tested for their ability to mitigate oxidative damage in HCT116 colon cancer cells. The selected compounds demonstrated significant protective effects against TBHP-induced oxidative stress .
Q & A
Q. What are the recommended synthetic routes for 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide, and what critical reaction conditions must be optimized?
Methodological Answer:
- Synthesis Strategy : The compound’s benzamide core can be synthesized via a multi-step approach:
- Intermediate Preparation : Start with 5-chloro-2-methoxybenzoic acid (similar to methods in for brominated analogs). Activate the carboxylic acid using thionyl chloride (SOCl₂) in dichloromethane under nitrogen, followed by coupling with the amine-containing sidechain .
- Sidechain Synthesis : The thiophene-containing hydroxypropylamine sidechain can be synthesized via reductive amination of thiophen-3-ylmethyl ketone with hydroxylamine, followed by reduction using NaBH₄ or catalytic hydrogenation .
- Critical Conditions :
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column (e.g., DB-1) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with known standards (e.g., for similar benzamides) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~407.8 Da).
- NMR : Key signals include the thiophene protons (δ 7.2–7.4 ppm), methoxy singlet (δ 3.8 ppm), and hydroxy proton (δ 2.5–3.0 ppm, broad) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility Testing :
- Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Hypothesis-Driven Approach :
- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid clearance mechanisms.
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding (>95%) may reduce free drug availability in vivo .
- Bioavailability : Conduct pharmacokinetic studies in rodents with IV/PO dosing. Low oral bioavailability could explain in vitro potency but in vivo inefficacy .
Q. What strategies can optimize the compound’s antibacterial activity against biofilm-forming pathogens, as suggested by its structural analogs?
Methodological Answer:
- Biofilm Assay Design :
- Structural Modifications :
Q. How can polymorphism affect the compound’s physicochemical properties, and what crystallographic methods are recommended for analysis?
Methodological Answer:
- Polymorphism Screening :
- Crystallography :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across studies?
Methodological Answer:
Q. What experimental controls are critical when evaluating this compound’s inhibitory effects on protein targets like GroEL/ES?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
